5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide
Description
5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide (SR144528) is a seminal cannabinoid receptor antagonist, specifically targeting the CB2 receptor. It exhibits subnanomolar affinity for CB2 (Ki = 0.6 nM) with 700-fold selectivity over CB1 (Ki = 400 nM) . Its structure features a pyrazole core substituted with a 4-chloro-3-methylphenyl group at position 5, a 4-methylbenzyl group at position 1, and a bicyclo[2.2.1]heptanyl carboxamide at position 3. This configuration is critical for its high CB2 selectivity and oral bioavailability .
Properties
IUPAC Name |
5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34ClN3O/c1-18-6-8-20(9-7-18)17-33-25(21-10-11-23(30)19(2)14-21)15-24(32-33)26(34)31-27-28(3,4)22-12-13-29(27,5)16-22/h6-11,14-15,22,27H,12-13,16-17H2,1-5H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGVYNSRNKFXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)NC3C(C4CCC3(C4)C)(C)C)C5=CC(=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide, commonly referred to as SR144528, is a compound of significant interest due to its biological activity as a selective antagonist for the cannabinoid receptor CB2. This article aims to provide a comprehensive overview of its biological activities, including binding affinities, mechanisms of action, and potential therapeutic applications.
Molecular Formula
- Molecular Formula : C29H34ClN3O
- Molecular Weight : 466.05 g/mol
Structural Features
The compound features a pyrazole ring and a bicyclic structure which contribute to its biological activity. The presence of the chlorine and methyl groups on the phenyl rings enhances its lipophilicity, facilitating receptor interaction.
1. Cannabinoid Receptor Binding Affinity
SR144528 has been characterized as a selective inverse agonist for the CB2 receptor with notable binding affinity:
The compound acts by blocking the constitutive activity of the CB2 receptor, which is involved in various physiological processes including immune response modulation and pain relief. Studies indicate that SR144528 binds within the transmembrane region of the CB2 receptor, with critical hydrogen bonding interactions that enhance its binding efficacy .
3. Functional Selectivity
Research has demonstrated that SR144528 exhibits functional selectivity in cannabinoid receptor signaling pathways, influencing downstream effects differently than other cannabinoid ligands . This selectivity may lead to varied therapeutic outcomes depending on the context of use.
Study 1: In Vivo Effects on Pain Models
A study evaluated the effects of SR144528 in murine models of inflammatory pain. Results indicated that administration of SR144528 significantly reduced pain responses in models induced by carrageenan and formalin, suggesting its potential utility in managing inflammatory pain conditions .
Study 2: Immune Modulation
Another investigation focused on the immunomodulatory effects of SR144528 in vivo. The compound demonstrated an ability to reduce cytokine production in activated macrophages, indicating potential applications in treating autoimmune disorders .
Study 3: Binding Site Analysis
Docking studies have revealed insights into the binding interactions between SR144528 and the CB2 receptor. The amide functional group was identified as crucial for maintaining high binding affinity, while modifications to the benzyl substituent negatively impacted receptor interaction .
Comparative Table of Cannabinoid Receptor Ligands
Scientific Research Applications
Basic Information
- Chemical Formula : C20H26ClN3O
- Molecular Weight : 359.89 g/mol
- IUPAC Name : 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide
- CAS Number : Not specified in the search results.
Structural Characteristics
The compound features a pyrazole ring, which is known for its biological activity, along with a carboxamide functional group that can enhance its solubility and bioavailability. The presence of chloro and methyl substituents on the phenyl rings may contribute to its pharmacological properties.
Pharmacological Studies
The compound has been investigated for its potential as a drug candidate due to its interaction with various biological targets:
- Cannabinoid Receptors : Research indicates that compounds similar to this pyrazole derivative may act as ligands for cannabinoid receptors (CB1 and CB2), which are implicated in pain modulation and inflammatory responses. Studies have shown that such compounds can exhibit functional selectivity towards these receptors, suggesting their potential use in therapeutic applications for pain management and inflammation control .
Table 1: Summary of Pharmacological Activities
Synthesis and Characterization
The synthesis of this compound has been explored through various methods, including microwave-assisted synthesis and ring expansion techniques. These methods have demonstrated efficiency in producing high yields of the target compound while maintaining structural integrity .
Case Study 1: Cannabinoid Receptor Modulation
A study profiling several cannabinoid receptor ligands found that derivatives similar to this compound exhibited significant internalization effects on CB2 receptors, indicating their potential role in modulating receptor activity for therapeutic benefits .
Case Study 2: Antimicrobial Activity
Research involving synthesized pyrazole derivatives revealed moderate to significant antimicrobial activities against various bacterial strains. The lipophilicity of these compounds was correlated with enhanced antibacterial properties, highlighting their potential use in treating infections .
Comparison with Similar Compounds
Pharmacological Profiles
The table below summarizes key pharmacological and structural differences between SR144528 and related compounds:
Key Observations:
- Receptor Selectivity : SR144528's bicycloheptanyl group and 4-methylbenzyl substituent are pivotal for CB2 selectivity, whereas the dichlorophenyl and pyridylmethyl groups in 's compound drive CB1 affinity .
- Potency : SR144528's CB2 Ki (0.6 nM) is comparable to the CB1-targeting compound in (IC50 = 0.139 nM), underscoring the role of substituents in directing receptor preference .
Structural Determinants of Activity
- Bicyclic Moieties : The bicyclo[2.2.1]heptanyl group in SR144528 enhances hydrophobic interactions with CB2's transmembrane domains, a feature absent in CB1-selective antagonists like Surinabant .
- Halogenated Aryl Groups : Chloro and methyl groups on the pyrazole ring (e.g., 4-chloro-3-methylphenyl in SR144528) improve binding via van der Waals contacts, while dichlorophenyl groups () favor CB1 binding .
- Carboxamide Linkers : The carboxamide in SR144528 forms hydrogen bonds with CB2 residues (e.g., Lys109), critical for antagonism. In contrast, ester or thioamide derivatives () exhibit divergent bioactivities .
Preparation Methods
Palladium-Catalyzed Aminocarbonylation Route
Synthesis of 3-Iodo-1-(4-Methylbenzyl)-5-(4-Chloro-3-Methylphenyl)-1H-Pyrazole
The foundational step involves preparing the 3-iodopyrazole precursor. A modified procedure from Blake et al. is employed:
Alkylation of Pyrazole N-1 Position :
- 3-Iodo-1H-pyrazole (7.35 mmol) is dissolved in anhydrous DMF (0.5 M) under nitrogen.
- Cesium carbonate (1.1 equiv) is added, followed by 4-methylbenzyl bromide (1.1 equiv).
- The mixture is stirred at room temperature for 16 hours, yielding 1-(4-methylbenzyl)-3-iodo-1H-pyrazole after aqueous workup and recrystallization (75% yield, colorless needles).
Functionalization at C-5 :
- Suzuki-Miyaura coupling introduces the 4-chloro-3-methylphenyl group.
- The iodopyrazole (1 equiv), 4-chloro-3-methylphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 equiv) in dioxane/water (4:1) are heated at 80°C for 12 hours.
- Purification via flash chromatography affords the C-5 arylated product (85–90% yield).
Aminocarbonylation with Bicycloheptanyl Amine
The critical carboxamide formation employs palladium-catalyzed carbonylation, adapted from Thieme et al.:
Reaction Conditions:
- Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), Na₂CO₃ (3 equiv).
- CO Source : Generated ex situ from formic acid (5 equiv), mesyl chloride (5 equiv), and NEt₃ (10 equiv) in a two-chamber reactor (COware®).
- Solvent : Anhydrous toluene (0.5 M).
- Temperature : 100°C, 18 hours.
Procedure:
- Chamber A contains the iodopyrazole (0.28 mmol) and (1S,2R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine (1.5 equiv).
- Chamber B generates CO via formic acid/mesyl chloride reaction.
- After reaction completion, purification via wet flash chromatography (EtOAc/hexane) yields the title compound.
Optimization Insights:
- Steric Challenges : The bicycloheptanyl amine’s bulkiness reduces reactivity. Increasing catalyst loading to 10 mol% and extending reaction time to 24 hours improve yields from 57% to 82%.
- Ligand Screening : Xantphos outperforms dppf and BINAP in stabilizing the Pd intermediate, critical for sterically hindered amines.
Carboxylic Acid Coupling Route
Synthesis of Pyrazole-3-Carboxylic Acid
The intermediate 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxylic acid is synthesized via cyclocondensation:
- Cyclization :
- Ethyl 2-cyano-3-ethoxyacrylate (1 equiv) reacts with 5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide (1 equiv) in refluxing ethanol (6 hours).
- Acidic hydrolysis (6M HCl, 80°C, 4 hours) cleaves the ethyl ester, yielding the carboxylic acid (73% overall yield, mp 296–297°C).
Carboxamide Formation via Acyl Chloride
Activation :
- The carboxylic acid (1 equiv) is treated with oxalyl chloride (2 equiv) and DMF (catalytic) in dichloromethane (0°C to rt, 2 hours).
- Solvent removal under vacuum yields the acyl chloride.
Amine Coupling :
- The acyl chloride (1 equiv) is reacted with (1S,2R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine (1.2 equiv) in THF with NEt₃ (2 equiv) at 0°C to rt for 12 hours.
- Chromatographic purification (SiO₂, EtOAc/hexane) provides the carboxamide (68% yield).
Comparative Analysis of Methods
The palladium-mediated route offers superior atom economy and fewer steps but demands specialized equipment (COware®). The carboxylic acid pathway, while longer, avoids gaseous reagents and is accessible to standard laboratories.
Scalability and Industrial Relevance
The aminocarbonylation method scales effectively:
Q & A
Q. Optimization Strategies :
- Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 30 minutes) .
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity, while bases like K₂CO₃ improve yields in alkylation steps .
- Catalysts : Palladium-based catalysts for Suzuki-Miyaura couplings ensure regioselectivity .
Which analytical techniques are critical for structural characterization and stereochemical confirmation?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regiochemistry (e.g., pyrazole ring substitution) .
- X-ray Crystallography : Resolves absolute stereochemistry, particularly for the bicyclo[2.2.1]heptanyl group, with bond angles and torsional data .
- HRMS : Validates molecular formula (e.g., C₂₉H₃₃ClN₃O) and detects impurities .
Advanced Tip : For chiral centers, use VCD (Vibrational Circular Dichroism) to distinguish enantiomers without crystallization .
What in vitro assays are suitable for initial biological activity screening?
Q. Basic
- Cytotoxicity Assays : MTT or resazurin-based assays against cancer cell lines (e.g., HepG2, MCF-7) to evaluate IC₅₀ values .
- Enzyme Inhibition : Fluorescence polarization assays for kinase or protease targets .
- Anti-inflammatory Activity : ELISA-based measurement of TNF-α or IL-6 suppression in macrophages .
Methodological Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .
How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Advanced
Key SAR Parameters :
Q. Methodology :
- Use parallel synthesis to generate analogs with systematic substituent variations.
- Validate hypotheses with molecular docking (e.g., AutoDock Vina) to predict binding affinities .
How should conflicting bioactivity data across assays be resolved?
Advanced
Common Sources of Contradiction :
Q. Resolution Strategies :
- Standardize protocols (e.g., CLIA guidelines) and use isogenic cell lines .
- Perform meta-analysis of dose-response curves across multiple labs .
What computational approaches are effective for predicting target interactions?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Analyze ligand-receptor stability (e.g., 100 ns trajectories) .
- Free Energy Perturbation (FEP) : Quantify binding energy changes due to substituent modifications .
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with kinase ATP pockets) .
Software Recommendations : Schrödinger Suite, GROMACS, or MOE .
What challenges arise in managing stereochemistry during synthesis?
Q. Advanced
- Bicyclo[2.2.1]heptanyl Group : Axial vs. equatorial methyl placement affects conformational stability. Use chiral HPLC (e.g., Chiralpak IA column) for enantiomeric resolution .
- Racemization Risk : Avoid high temperatures during amide coupling; opt for room-temperature reactions with DIPEA .
Validation : Compare experimental optical rotation with DFT-calculated values .
Which advanced analytical techniques ensure purity and batch consistency?
Q. Advanced
- UPLC-MS/MS : Detect trace impurities (<0.1%) with high sensitivity .
- DSC (Differential Scanning Calorimetry) : Monitor polymorph transitions (e.g., Form I vs. Form II) affecting solubility .
- NMR Cryoprobe : Enhances signal-to-noise ratio for low-concentration samples (≤1 mM) .
Regulatory Compliance : Follow ICH Q3A guidelines for impurity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
